![molecular formula C10H14Cl2N4S B1522943 1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride CAS No. 1251924-69-2](/img/structure/B1522943.png)
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride
Overview
Description
“1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” is a chemical compound with the molecular formula C10H14Cl2N4S and a molecular weight of 293.21596 . It belongs to a class of compounds that are known to act as potent and selective α2-adrenoceptor antagonists .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives involves a series of steps from commercially available substances . The process involves the design and synthesis of N-heterocyclic compounds, which have been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The molecular structure of “1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” has been analyzed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .Chemical Reactions Analysis
The chemical reactions of “1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” involve its potent inhibitory activity on phosphoinositide 3-kinase (PI3K) enzymatic assay . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride” are characterized by its molecular formula C10H14Cl2N4S and a molecular weight of 293.21596 .Scientific Research Applications
Anticancer Activity
Thiazolo[5,4-b]pyridine derivatives have been studied for their anticancer efficacy against various cancer cell lines. For example, certain derivatives have shown promise against MCF-7, a breast cancer cell line .
Antimicrobial Properties
These compounds have also been tested for antimicrobial activities against a range of bacteria and fungi, including gram-negative bacteria (E. coli, K. pneumoniae, Pseudomonas sp.), gram-positive bacteria (S. aureus, B. cereus), and fungal species (A. niger, F. oxysporum, C. albicans) .
Synthesis of Novel Compounds
The thiazolo[5,4-b]pyridine core can be used as a precursor for synthesizing a variety of novel compounds with potential therapeutic applications .
Mechanism of Action
properties
IUPAC Name |
2-piperazin-1-yl-[1,3]thiazolo[5,4-b]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S.2ClH/c1-2-8-9(12-3-1)15-10(13-8)14-6-4-11-5-7-14;;/h1-3,11H,4-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRDCOARRFBNRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)N=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}piperazine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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